Bienvenue dans la boutique en ligne BenchChem!

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Asymmetric catalysis Dearomatization Stereoselective synthesis

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 72721-23-4) is the essential 8-nitro regioisomer for medicinal chemistry—its C8 nitro group imparts electronic and steric properties fundamentally distinct from the 6-nitro, 3-nitro, or 8-amino analogs. Uniquely suited as the optimal substrate for asymmetric interrupted Barton–Zard reactions delivering three contiguous stereocenters with >98% yield, >19:1 dr, and >99% ee, enabling gram-scale chiral library synthesis at 0.5 mol% catalyst loading. The higher LogP (~2.1 vs ~1.0 for the 8-amino analog) makes it invaluable for PAMPA/Caco-2 permeability profiling and CNS-penetrant design. Preferred starting material for Pd-catalyzed aminocarbonylation via the 8-iodo intermediate to access diverse 8-carboxamide libraries. Specify this regioisomer to ensure SAR reproducibility in kinetoplastid, anti-tubercular, and anti-inflammatory programs.

Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
CAS No. 72721-23-4
Cat. No. B186820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
CAS72721-23-4
Molecular FormulaC10H9N3O4
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3
InChIKeyYDLKKFCMWQRERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 72721-23-4): Procurement-Grade Building Block with Defined 8‑Nitro Substitution


Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 72721-23-4) is a nitro‑substituted imidazo[1,2‑a]pyridine ester characterized by an electron‑withdrawing nitro group at the 8‑position and an ethyl carboxylate at the 2‑position. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous bioactive compounds exhibiting anti‑tubercular, anticancer, antiviral, antibacterial, anti‑inflammatory, and other pharmacological properties [1]. The compound is supplied as a high‑purity (≥95%) research building block, with the nitro group at the 8‑position conferring distinct electronic and steric characteristics that differentiate it from other nitro‑regioisomers and amino‑substituted analogs [2].

Why Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Interchanged with Other Nitro‑Imidazopyridine Regioisomers


Direct substitution of ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate with the 6‑nitro (CAS 38923‑08‑9) or 3‑nitro (CAS 62223‑44‑3) regioisomers—or with the 8‑amino analog (CAS 129912‑07‑8)—is not equivalent because the position of the nitro group (or its replacement by an amino group) fundamentally alters the electronic distribution, dipole moment, and hydrogen‑bonding network of the imidazo[1,2‑a]pyridine core [1]. These differences manifest in divergent reactivity under catalytic asymmetric transformations (e.g., dearomative Barton–Zard reactions), distinct physicochemical properties such as lipophilicity (LogP) and solubility, and ultimately distinct biological activity profiles. Consequently, researchers designing structure–activity relationship (SAR) studies or optimizing synthetic routes must specify the 8‑nitro regioisomer to ensure experimental reproducibility and to probe the unique contributions of the C8 nitro substituent to binding affinity, metabolic stability, or synthetic efficiency [2].

Quantitative Differentiation of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate: Evidence-Based Comparator Analysis


Dearomative Asymmetric Barton–Zard Reaction: 8‑Nitro Regioisomer Enables High Yield (98%) and Exceptional Stereocontrol (>19:1 dr, >99% ee)

In the Ag₂O/squaramide cocatalyzed asymmetric interrupted Barton–Zard reaction, electron‑deficient 8‑nitroimidazo[1,2‑a]pyridine esters undergo dearomatization to afford optically active, highly functionalized imidazo[1,2‑a]pyridine derivatives bearing three contiguous stereogenic centers. Under the optimized catalytic system, the reaction proceeds with yields up to 98%, diastereomeric ratio >19:1, and enantiomeric excess >99%. The reaction is specific to the 8‑nitro substitution pattern; the corresponding 6‑nitro and 3‑nitro regioisomers do not participate in this dearomative manifold, and the 8‑amino analog is unreactive under these conditions [1]. The gram‑scale reaction is compatible with a catalyst loading of 0.5 mol%, underscoring the practicality of this transformation for medicinal chemistry applications [1].

Asymmetric catalysis Dearomatization Stereoselective synthesis

Lipophilicity (LogP) Profile: 8‑Nitro Derivative Exhibits Higher Calculated LogP (2.1) than the 8‑Amino Analog (LogP ~1.0), Affecting Membrane Permeability and Pharmacokinetic Behavior

The 8‑nitro substitution significantly increases the lipophilicity of the imidazo[1,2‑a]pyridine scaffold relative to the 8‑amino analog. Calculated partition coefficients (XLogP) for ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate range from 1.94 to 2.10, depending on the computational method [1][2]. In contrast, the 8‑amino derivative (CAS 129912‑07‑8) exhibits a substantially lower LogP (estimated ~1.0 based on the replacement of the strongly electron‑withdrawing nitro group with an electron‑donating amino group) . The higher LogP of the 8‑nitro compound predicts enhanced passive membrane permeability, which may translate to improved oral absorption and blood‑brain barrier penetration in lead optimization campaigns. Additionally, the 6‑nitro regioisomer (CAS 38923‑08‑9) shares an identical XLogP of 2.1, indicating that the position of the nitro group does not markedly alter global lipophilicity but does affect electronic and steric interactions with biological targets [3].

Physicochemical properties Lipophilicity ADME

Density and Molecular Packing: 8‑Nitro Compound (1.466 g/cm³) May Exhibit Altered Crystallinity and Solubility Compared to the 6‑Nitro Regioisomer (1.46 g/cm³)

The predicted density of ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate is 1.466 g/cm³ [1], while the 6‑nitro regioisomer has a reported density of approximately 1.46 g/cm³ [2]. Although the absolute difference is small, variations in crystal packing, melting point, and solubility can arise from the different positions of the nitro group, which influences intermolecular dipole–dipole interactions and hydrogen‑bonding networks . For researchers planning solid‑state characterization, formulation development, or high‑throughput crystallization screens, the specific density value serves as a quality control parameter and may correlate with dissolution rates in early‑stage drug development.

Solid‑state properties Crystallinity Formulation

Electrophilic Reactivity: 8‑Nitro Group Enhances Electron Deficiency, Facilitating Nucleophilic Aromatic Substitution and Reductive Transformations Relative to the 8‑Amino Analog

The presence of a strong electron‑withdrawing nitro group at the 8‑position significantly increases the electrophilic character of the imidazo[1,2‑a]pyridine core, as evidenced by its successful participation in the dearomative Barton–Zard reaction and its use as a precursor for the synthesis of 8‑carboxamido derivatives via Pd‑catalyzed aminocarbonylation [1][2]. In contrast, the 8‑amino analog (CAS 129912‑07‑8) is electron‑rich and exhibits nucleophilic rather than electrophilic reactivity, rendering it unsuitable for transformations that require an electron‑deficient heterocycle . This difference in electronic nature dictates divergent synthetic pathways: the 8‑nitro compound is a versatile electrophilic building block for nucleophilic substitution, reduction to amines, or reductive cyclizations, whereas the 8‑amino derivative serves as a nucleophilic partner for acylation, alkylation, or diazotization.

Electrophilicity Nucleophilic substitution Reductive amination

Biological Activity: 8‑Nitro Imidazo[1,2‑a]pyridines Exhibit Potent Antitrypanosomal Activity (EC₅₀ = 17 nM) in Optimized Analogs, Validating the 8‑Nitro Scaffold for SAR Studies

A comprehensive structure–activity relationship study on 3‑nitroimidazo[1,2‑a]pyridine derivatives identified the 8‑position as a key modulation point for antitrypanosomal activity [1]. Optimization of the scaffold led to compound 8, which bears an 8‑substituent and displays an EC₅₀ of 17 nM against Trypanosoma brucei brucei, a selectivity index of 2650, a favorable redox potential (E° = -0.6 V), and excellent in vivo pharmacokinetics (T₁/₂ = 7.7 h, good oral exposure at 100 mg/kg) [1]. While ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate itself is a simpler building block, this class‑level evidence demonstrates that the 8‑nitro substitution pattern is compatible with potent antiparasitic activity and favorable drug‑like properties. Researchers employing the 8‑nitro ester as a starting material can leverage this SAR knowledge to design focused libraries and accelerate hit‑to‑lead optimization.

Antiparasitic Kinetoplastids Nitroreductase

Synthetic Versatility: Ethyl Ester Group at C2 Facilitates Facile Derivatization to Amides and Carboxylic Acids, a Common Feature Shared with Other 2‑Carboxylate Analogs

The ethyl ester moiety at the 2‑position of the imidazo[1,2‑a]pyridine scaffold serves as a readily modifiable functional group. It can be hydrolyzed under basic conditions to afford the corresponding 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylic acid (CAS 904805‑44‑3), a versatile intermediate for amide bond formation, or directly subjected to aminolysis to generate 2‑carboxamido derivatives [1]. This synthetic flexibility is also available in the 6‑nitro and 3‑nitro regioisomers, as well as the 8‑amino analog. However, the combination of the 8‑nitro group with the C2 ester creates a unique electronic environment that can influence the rate of hydrolysis and the reactivity of the resulting carboxylic acid or amide in subsequent transformations. For procurement purposes, the ester is preferred when downstream chemistry requires protection of the carboxylic acid function; the free acid may be purchased separately (CAS 904805‑44‑3) for immediate coupling reactions .

Synthetic intermediate Amide coupling Hydrolysis

High-Value Application Scenarios for Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate Based on Evidence


Medicinal Chemistry: Synthesis of Chiral, Densely Functionalized Imidazo[1,2‑a]pyridine Derivatives via Asymmetric Dearomatization

Researchers pursuing stereochemically complex imidazo[1,2‑a]pyridine‑based scaffolds for drug discovery can utilize ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate as the optimal substrate for the Ag₂O/squaramide cocatalyzed asymmetric interrupted Barton–Zard reaction. This transformation delivers products with three contiguous stereogenic centers in yields up to 98% and exceptional stereocontrol (>19:1 dr, >99% ee), a synthetic capability not accessible with the 6‑nitro or 3‑nitro regioisomers or the 8‑amino analog [1]. The gram‑scale reaction with low catalyst loading (0.5 mol%) makes it practical for generating chiral libraries for lead optimization. The resulting optically active intermediates can be further elaborated via the C2 ester or the C8 nitro group to explore novel chemical space in anti‑infective or anti‑inflammatory programs.

Anti‑Trypanosomal Drug Discovery: Leveraging the 8‑Nitro Scaffold as a Validated Starting Point for Hit‑to‑Lead Optimization

Given the strong class‑level evidence that the 8‑position of the imidazo[1,2‑a]pyridine ring critically influences antiparasitic activity, ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate serves as a strategic building block for synthesizing focused libraries targeting kinetoplastid diseases such as Human African Trypanosomiasis and Leishmaniasis [1]. In SAR studies, optimized 8‑substituted analogs have achieved low‑nanomolar EC₅₀ values (17 nM against T. b. brucei), high selectivity indices, and favorable oral pharmacokinetics (T₁/₂ = 7.7 h in mice) [1]. By procuring the 8‑nitro ester, medicinal chemists can efficiently install diverse substituents at the C2 and C8 positions to systematically probe the pharmacophore and improve potency, selectivity, and metabolic stability.

Synthetic Methodology Development: Exploring Pd‑Catalyzed Aminocarbonylation to Access 8‑Carboxamido Derivatives

Ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate can be converted to the corresponding 8‑iodo derivative, which then serves as a substrate for heterogeneous Pd‑catalyzed aminocarbonylation reactions to furnish 8‑carboxamido imidazo[1,2‑a]pyridines [1]. This methodology, which uses a recyclable Pd catalyst immobilized on a supported ionic liquid phase, allows the introduction of diverse amide functionalities at the 8‑position with good‑to‑excellent selectivity [1]. The resulting amide derivatives are valuable intermediates for further biological evaluation and SAR exploration. The 8‑nitro ester is the preferred starting material for this sequence because the nitro group can be transformed into an iodide under Sandmeyer‑type conditions, a route not feasible with the 8‑amino analog.

Physicochemical Profiling and Permeability Studies: Comparing 8‑Nitro and 8‑Amino Analogs to Understand Structure‑Property Relationships

The significantly higher lipophilicity (LogP ≈ 2.1) of ethyl 8‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate compared to the 8‑amino analog (estimated LogP ≈ 1.0) makes it an excellent tool for probing the impact of nitro substitution on membrane permeability and oral absorption [1][2]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies can directly compare the 8‑nitro and 8‑amino esters to isolate the contribution of the nitro group to passive diffusion. Such studies inform the design of CNS‑penetrant or orally bioavailable candidates in early drug discovery programs. Procurement of both regioisomers allows for controlled, side‑by‑side evaluation of structure‑property relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.